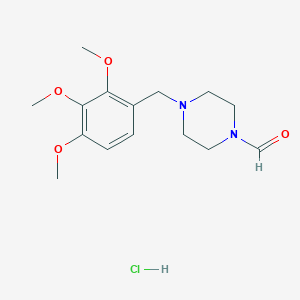

Chlorhydrate de 4-(2,3,4-triméthoxybenzyl)-1-pipérazinecarboxaldéhyde

Vue d'ensemble

Description

The compound “4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride” is also known as Trimetazidine dihydrochloride . It is a piperazine derivative and is used as a building block to synthesize various other compounds . It is also known for its use in the treatment of angina pectoris, a type of chest pain associated with reduced blood flow to the heart .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazin-2-one to give 4-(2,3,4-trimethoxybenzyl)piperazin-2-one . This compound can be used as a building block to synthesize Phenylpropyl trimetazidine derivatives with potent cerebral vasodilator activity and Benzoylguanidine-trimetazidine derivatives for myocardial ischemic-reperfusion activity studies .Molecular Structure Analysis

The molecular formula of this compound is C15H22N2O4 . It has an average mass of 294.346 Da and a monoisotopic mass of 294.157959 Da .Chemical Reactions Analysis

The compound can be used as a building block in the synthesis of various other compounds. For instance, it can be used to synthesize Phenylpropyl trimetazidine derivatives and Benzoylguanidine-trimetazidine derivatives .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 231-235 °C . It has a molecular weight of 339.26 .Applications De Recherche Scientifique

Synthèse de Vasodilatateurs Cérébraux

Ce composé sert de précurseur dans la synthèse de dérivés de trimétazidine phénylpropyle, qui présentent une activité vasodilatatrice cérébrale puissante . Ces dérivés sont essentiels dans la recherche visant à traiter les troubles cérébrovasculaires et à améliorer le flux sanguin cérébral.

Études sur les lésions d'ischémie-reperfusion myocardique

Les chercheurs utilisent ce composé pour créer des dérivés de benzoylguanidine-trimétazidine. Ces dérivés sont essentiels pour étudier l'activité d'ischémie-reperfusion myocardique, ce qui est important pour comprendre les mécanismes de crise cardiaque et développer des traitements .

Mécanisme D'action

Target of Action

The primary target of 4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride, also known as Trimetazidine, is the heart muscle . It is an anti-ischemic (antianginal) metabolic agent that improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .

Mode of Action

Trimetazidine works by shifting the heart’s metabolism from free fatty acids to glucose oxidation in order to optimize energy production within cells . This shift reduces the level of acidosis and, consequently, helps to maintain ionic homeostasis during ischemia .

Biochemical Pathways

The compound affects the biochemical pathway of fatty acid metabolism . By inhibiting the final step of fatty acid oxidation, it reduces the production of toxic metabolites that lead to cellular acidosis and calcium overload . This action helps to maintain the ionic and metabolic homeostasis of cells during episodes of ischemia .

Pharmacokinetics

Trimetazidine is completely absorbed at around 5 hours, and steady state is reached by the 60th hour . It has low protein binding (16%) and minimal metabolism . The elimination half-life is 7 to 12 hours . Excretion is mainly renal (unchanged), and exposure is increased in renal impairment – on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) .

Result of Action

The result of Trimetazidine’s action is a significant decrease in the frequency of angina attacks . It increases coronary flow reserve, thereby delaying the onset of ischemia associated with exercise . It also limits rapid swings in blood pressure without any significant variations in heart rate .

Action Environment

The action of Trimetazidine can be influenced by several environmental factors. For instance, renal impairment can increase the exposure of the drug . Therefore, dose adjustment may be necessary in patients with renal impairment . Additionally, the drug’s efficacy can be affected by the patient’s metabolic state, as it relies on shifting the heart’s energy substrate preference from fatty acids to glucose .

Safety and Hazards

Propriétés

IUPAC Name |

4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-19-13-5-4-12(14(20-2)15(13)21-3)10-16-6-8-17(11-18)9-7-16;/h4-5,11H,6-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRUZDKTRHROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

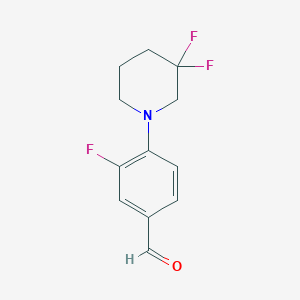

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407901.png)